molecular formula C13H16FNO2 B12087408 Tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate

Tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate

Cat. No.: B12087408
M. Wt: 237.27 g/mol
InChI Key: FOATVYJZLYYGOO-UHFFFAOYSA-N
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Description

Tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl 2-bromoacetate and 3-fluoroaniline.

    Formation of Aziridine Ring: The key step involves the formation of the aziridine ring. This can be achieved through nucleophilic substitution reactions, where the nitrogen atom of the aniline attacks the carbon atom of the bromoacetate, leading to ring closure.

    Purification: The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the opening of the aziridine ring, forming amines or other reduced products.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or intermediate in the study of biological processes involving aziridines.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its reactivity makes it useful in various industrial processes, such as the production of polymers or specialty chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate involves its interaction with molecular targets through its reactive aziridine ring. The strained ring structure allows it to readily participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. This reactivity can be harnessed in various applications, such as enzyme inhibition or modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2R,3R)-3-phenylaziridine-2-carboxylate: Similar structure but lacks the fluorine atom.

    Tert-butyl (2R,3R)-3-(4-fluorophenyl)aziridine-2-carboxylate: Similar structure with the fluorine atom in a different position.

    Tert-butyl (2R,3R)-3-(3-chlorophenyl)aziridine-2-carboxylate: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in Tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its utility in certain applications.

Properties

IUPAC Name

tert-butyl 3-(3-fluorophenyl)aziridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOATVYJZLYYGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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